![molecular formula C24H22BrNO B14310656 4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide CAS No. 112168-69-1](/img/structure/B14310656.png)
4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide is a complex organic compound that features a bromine atom, a fluorene moiety, and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide typically involves multiple steps. One common approach starts with the bromination of 9H-fluorene to obtain 4-bromo-9H-fluorene. This intermediate is then reacted with 2-methylpropylamine to form the corresponding amine derivative. Finally, the amine is coupled with 4-bromobenzoyl chloride under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The fluorene moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can oxidize the fluorene moiety.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce fluorenone derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide has several applications in scientific research:
Organic Electronics: Used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the creation of novel polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the fluorene moiety play crucial roles in its binding affinity and reactivity. The compound can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-9H-fluoren-9-one
- 4-Bromo-9H-fluorene
- 2-Bromo-9-fluorenone
Uniqueness
Compared to similar compounds, 4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide stands out due to its unique combination of a bromine atom, a fluorene moiety, and a benzamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .
Eigenschaften
CAS-Nummer |
112168-69-1 |
|---|---|
Molekularformel |
C24H22BrNO |
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
4-bromo-N-[2-(9H-fluoren-9-yl)-2-methylpropyl]benzamide |
InChI |
InChI=1S/C24H22BrNO/c1-24(2,15-26-23(27)16-11-13-17(25)14-12-16)22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22H,15H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
NVOWRMBKJVYNPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)Br)C2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


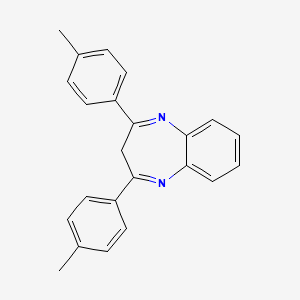
![1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14310579.png)

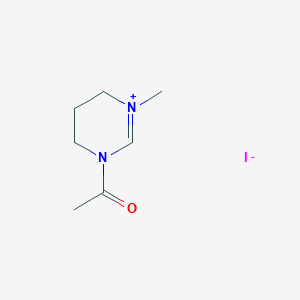
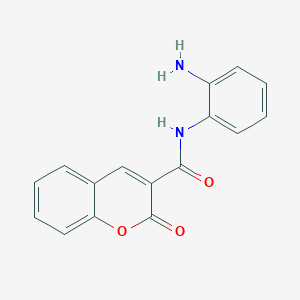
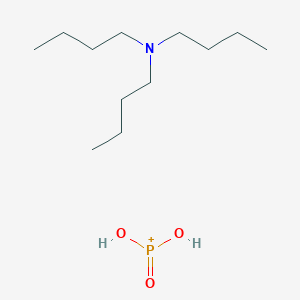
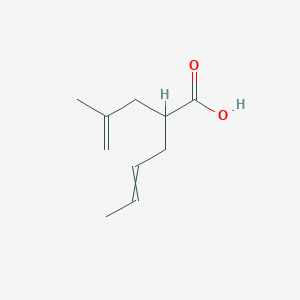
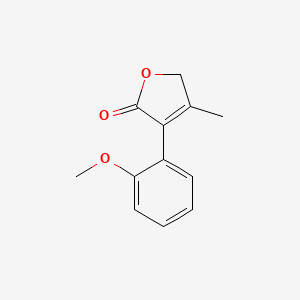

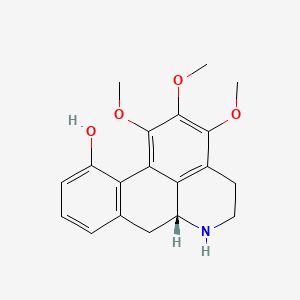
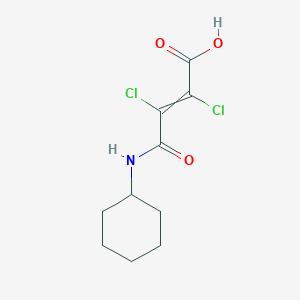
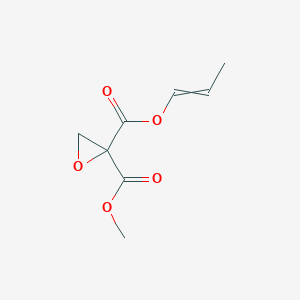
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)

